molecular formula C8H14N2 B14611625 4-ethyl-5-propyl-1H-pyrazole CAS No. 60224-00-2

4-ethyl-5-propyl-1H-pyrazole

Cat. No.: B14611625
CAS No.: 60224-00-2
M. Wt: 138.21 g/mol
InChI Key: HLEDQWQRHQGQMV-UHFFFAOYSA-N
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Description

4-Ethyl-5-propyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-propyl-1H-pyrazole can be achieved through several methods:

    Cyclocondensation Reaction: One common method involves the cyclocondensation of hydrazines with 1,3-diketones.

    [3+2] Cycloaddition: Another method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes.

Industrial Production Methods

Industrial production of pyrazole derivatives often involves scalable methods such as:

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-propyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine, DMSO, oxygen.

    Substitution: Aryl halides, copper powder, potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Various oxidized pyrazole derivatives.

    Substitution: N-arylpyrazoles.

Mechanism of Action

The mechanism of action of 4-ethyl-5-propyl-1H-pyrazole involves its interaction with specific molecular targets:

Properties

CAS No.

60224-00-2

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

4-ethyl-5-propyl-1H-pyrazole

InChI

InChI=1S/C8H14N2/c1-3-5-8-7(4-2)6-9-10-8/h6H,3-5H2,1-2H3,(H,9,10)

InChI Key

HLEDQWQRHQGQMV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=NN1)CC

Origin of Product

United States

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